2-Cyclopropanecarbonylspiro[4.4]nonan-1-one
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Overview
Description
2-Cyclopropanecarbonylspiro[4.4]nonan-1-one is a chemical compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . This compound is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a nonane ring system. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with a suitable nonane derivative in the presence of a base, such as triethylamine, to facilitate the cyclization process . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonylspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters.
Scientific Research Applications
2-Cyclopropanecarbonylspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique structural properties
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic structure but differ in the attached ring systems and functional groups.
1-Azaspiro[4.4]nonan-1-oxyls: Similar spirocyclic compounds with nitrogen atoms in the ring, used in different chemical and biological applications.
Thia- and thioxo-tetraazaspiro[4.4]nonenones: Compounds with sulfur atoms in the spirocyclic structure, exhibiting unique chemical properties.
Uniqueness
2-Cyclopropanecarbonylspiro[4Its structural features allow for diverse chemical modifications and functionalizations, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(cyclopropanecarbonyl)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C13H18O2/c14-11(9-3-4-9)10-5-8-13(12(10)15)6-1-2-7-13/h9-10H,1-8H2 |
InChI Key |
GKXCHSHHHAMWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(C2=O)C(=O)C3CC3 |
Origin of Product |
United States |
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